molecular formula C20H27N3O4 B1507051 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane CAS No. 885275-76-3

1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane

Cat. No.: B1507051
CAS No.: 885275-76-3
M. Wt: 373.4 g/mol
InChI Key: CSTJAORIIIMUKU-UHFFFAOYSA-N
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Description

1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane is a chemical compound with the molecular formula C20H27N3O4 . It is also known by its IUPAC name [4- (tert-butoxycarbonyl)-1-piperazinyl] (1H-indol-2-yl)acetic acid . The compound is a brown solid and has a molecular weight of 373.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16(17(23)24)15-12-13-6-4-5-7-14(13)20-15/h4-7,12,16,20H,8-11H2,1-3H3,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound is a brown solid . It has a molecular weight of 373.45 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS would provide detailed information about the compound’s hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-10-6-9-22(11-12-23)17(18(24)25)16-13-14-7-4-5-8-15(14)21-16/h4-5,7-8,13,17,21H,6,9-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTJAORIIIMUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722963
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-76-3
Record name α-[4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepin-1-yl]-1H-indole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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